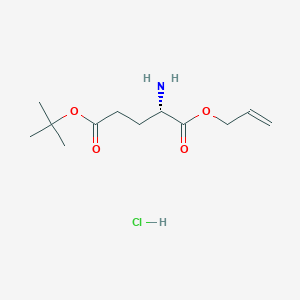![molecular formula C11H8N2O2 B3090862 [2,4'-Bipyridine]-4-carboxylic acid CAS No. 1214342-58-1](/img/structure/B3090862.png)
[2,4'-Bipyridine]-4-carboxylic acid
Descripción general
Descripción
“[2,4’-Bipyridine]-4-carboxylic acid” is an organic compound that is a derivative of bipyridine . Bipyridine and its related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves the use of homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the presence of two pyridine rings. The location of the nitrogen atoms in the bipyridine structure can influence its properties. For example, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system . They are also known to form various solid-state forms, including polymorphs, solvates, hydrates, or amorphous forms .Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives can vary depending on their specific structure and the presence of substituents . For instance, the 4,4′-bipyridine anhydrate ↔ hydrate interconversion shows hardly any hysteresis and a fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds like [2,4’-Bipyridine]-4-carboxylic acid are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are extensively used as fundamental components in various applications .
Ligands in Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is a crucial property in catalysis .
Photosensitizers
Bipyridines and their derivatives are used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules, which is useful in a variety of scientific and industrial applications.
Viologens
Viologens are a family of compounds that are derived from 4,4’-bipyridine. They are known for their electrochromic properties, changing color when they gain or lose electrons. Bipyridines and their derivatives are used in the synthesis of viologens .
Supramolecular Structures
Bipyridines and their derivatives are used in the construction of supramolecular structures . These are large molecules that are made up of smaller molecular subunits, held together by intermolecular forces.
Optoelectronic Devices
Bipyridine-4,4’-dicarboxylic acid has been used to improve the optical properties of green-emitting CsPbBr3 perovskite nanocrystals (PNCs) such as photoluminescence (PL), and photoluminescence quantum yield . The surface defects are reduced by the coordination of the carboxyl group of the bidentate BPY with under-coordinated lead atoms . This has potential applications in optoelectronic devices like light-emitting diodes (LEDs) .
Safety and Hazards
Direcciones Futuras
Recent research findings over the last 30 years have focused on metal-catalyzed cross-coupling reactions, metal-catalyzed homocoupling reactions, electrochemical methods, and other innovative techniques for the synthesis of bipyridine derivatives . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Mecanismo De Acción
Target of Action
The primary target of [2,4’-Bipyridine]-4-carboxylic acid is the amyloid-beta (Aβ) protein, which is implicated in Alzheimer’s disease . The compound has been shown to interact with Aβ, inhibiting its aggregation and exerting a neuroprotective effect .
Mode of Action
[2,4’-Bipyridine]-4-carboxylic acid interacts with its target, the Aβ protein, by binding to it. This binding inhibits the self-induced aggregation of Aβ, a process that is believed to contribute to the progression of Alzheimer’s disease . The compound also selectively chelates with Cu^2+, inhibiting Cu^2±induced Aβ aggregation .
Biochemical Pathways
It is known that the compound’s interaction with aβ and cu^2+ can influence the pathophysiology of alzheimer’s disease
Result of Action
The action of [2,4’-Bipyridine]-4-carboxylic acid results in the inhibition of Aβ aggregation, which is a key factor in the development of Alzheimer’s disease . This inhibition can protect neuronal cells from damage induced by Aβ and Cu^2+ . In high doses, the compound has been shown to significantly reverse Aβ-induced memory impairment in mice .
Action Environment
The efficacy and stability of [2,4’-Bipyridine]-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu^2+ can affect the compound’s ability to inhibit Aβ aggregation . .
Propiedades
IUPAC Name |
2-pyridin-4-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBORXPZNDETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4'-Bipyridine]-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)




